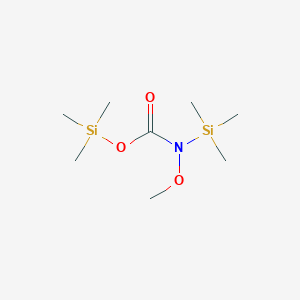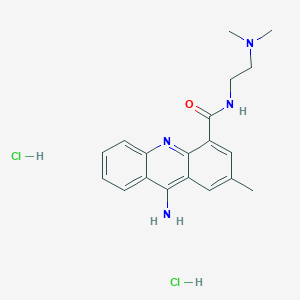
4-Ethyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that belongs to the triazolone family This compound is characterized by its unique structure, which includes a triazolone ring substituted with an ethyl group and a trimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3,4,5-trimethoxyphenyl)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired triazolone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3,4,5-trimethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The triazolone ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Hydrazine derivatives with reduced nitrogen functionalities.
Substitution: Substituted triazolones with various functional groups replacing hydrogen atoms on the ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The trimethoxyphenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-nitro-: Known for its use as an insensitive high energetic material.
4-Methyl-5-propoxy-1,2,4-triazol-3-one: Another triazolone derivative with different substituents.
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: A triazolone with ethoxy and methoxy substituents.
Uniqueness
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3,4,5-trimethoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethoxyphenyl group enhances its potential interactions with biological targets, making it a promising candidate for drug development and other applications.
Propiedades
Número CAS |
108132-90-7 |
|---|---|
Fórmula molecular |
C13H17N3O4 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
4-ethyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C13H17N3O4/c1-5-16-12(14-15-13(16)17)8-6-9(18-2)11(20-4)10(7-8)19-3/h6-7H,5H2,1-4H3,(H,15,17) |
Clave InChI |
BEMDHKBKWZBRST-UHFFFAOYSA-N |
SMILES |
CCN1C(=NNC1=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canónico |
CCN1C(=NNC1=O)C2=CC(=C(C(=C2)OC)OC)OC |
| 108132-90-7 | |
Sinónimos |
2,4-Dihydro-4-ethyl-5-(3,4,5-trimethoxyphenyl)-3H-1,2,4-triazol-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)







![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)

![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)

